molecular formula C17H17N3O4S B2419533 5-Carboxylic acid, omeprazole sulphide CAS No. 103877-00-5

5-Carboxylic acid, omeprazole sulphide

Cat. No.: B2419533
CAS No.: 103877-00-5
M. Wt: 359.4
InChI Key: BNOSHBGSJBEMGC-UHFFFAOYSA-N
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Description

5-Carboxylic acid, omeprazole sulphide, also known as Omeprazole sulfide 5-carboxylic acid, is an analytical standard . Its empirical formula is C17H17N3O4S and it has a molecular weight of 359.40 . The compound is used in forensics and toxicology, as well as in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC1=C(CSC2=NC3=CC(OC)=CC=C3N2)N=CC(C(O)=O)=C1OC . This compound contains a total of 44 bonds, including 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .


Physical And Chemical Properties Analysis

This compound is an analytical standard with an assay of ≥90.0% (HPLC) . It is suitable for HPLC and gas chromatography (GC) techniques . The storage temperature is 2-8°C . Carboxylic acids in general exhibit strong hydrogen bonding between molecules, resulting in high boiling points .

Scientific Research Applications

1. Inhibition of Gastric (H+-K+)-ATPase

Omeprazole sulphide, a derivative of omeprazole, demonstrates significant inhibition of gastric (H+-K+)-ATPase. This action is facilitated by the oxidation of essential sulfhydryl groups in the enzyme, which is crucial for controlling acid secretion in the stomach. This effect is enhanced in acidic environments, highlighting the compound's potential in treating conditions involving gastric acid secretion (Im, Sih, Blakeman, & McGrath, 1985).

2. Role in Drug Metabolism and Enzyme Activity

Omeprazole sulphide's metabolites have been a focus for understanding the phenotyping of cytochrome CYP3A4 and CYP2C19 enzyme activities. This is essential for comprehending how omeprazole and its derivatives are metabolized in the human body, which has implications in clinical pharmacology and drug interaction studies (Martens-Lobenhoffer et al., 2007).

3. Chemical Reactivity and Analytical Determination

The chemical reactivity of omeprazole, including its sulphide forms, is significant for developing methods to determine its presence in pharmaceutical formulations and biological samples. This is vital for quality control in pharmaceutical manufacturing and understanding the drug's behavior in biological systems (Elbashir & Alamin, 2019).

4. Pharmacokinetics and Drug Metabolism

Omeprazole sulphide and its metabolites have been studied for their pharmacokinetics and drug metabolism profiles in plasma and urine. Understanding the metabolic pathways of these compounds helps in the development of better therapeutic strategies and in predicting drug interactions (Lagerström & Persson, 1984).

5. Stereochemistry and Enzyme Interactions

The interaction of omeprazole sulphide with various enzymes, particularly in the context of its stereochemistry, is a key area of research. This includes studying its impact on enzymes like CYP102A1, which plays a significant role in drug metabolism. Such studies are crucial for understanding the drug's efficacy and safety profile (Ryu et al., 2014).

Mechanism of Action

While the specific mechanism of action for 5-Carboxylic acid, omeprazole sulphide is not available, omeprazole, a related compound, is a proton pump inhibitor that suppresses gastric basal and stimulated acid secretion by inhibiting the parietal cell H+/K+ ATP pump .

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-9-14(18-7-11(16(21)22)15(9)24-3)8-25-17-19-12-5-4-10(23-2)6-13(12)20-17/h4-7H,8H2,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOSHBGSJBEMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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